1-Heptanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Heptanoyl-sn-glycero-3-phosphocholine is a bioactive lipid molecule belonging to the lysophosphatidylcholine family. It is a naturally occurring compound found in blood plasma, vascular tissue, and lipoproteins. This compound plays a significant role in various biological processes, including inflammation and cellular signaling .
Mechanism of Action
Target of Action
1-Heptanoyl-sn-glycero-3-phosphocholine, a type of glycerophosphocholine, primarily targets the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) . It is an essential precursor of these compounds, playing a crucial role in their synthesis .
Mode of Action
This compound interacts with its targets by rapidly delivering choline to the brain across the blood-brain barrier . It serves as a biosynthetic precursor of the acetylcholine neurotransmitter . The enzymes that convert choline to ACh and PC’s precursor phosphocholine are poorly saturated with their choline substrate, so increases in plasma choline can enhance the formation of ACh and phosphocholine .
Biochemical Pathways
The compound is involved in the Kennedy pathway , which is responsible for the synthesis of PC . This pathway begins with the phosphorylation of choline by the enzyme choline kinase. The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline. Finally, the enzyme choline phosphotransferase transfers the choline group of CDP-choline to diacylglycerol (DAG), leading to the formation of PC .
Pharmacokinetics
It is known that sn-glycero-3-phosphocholine, a similar compound, rapidly delivers choline to the brain across the blood-brain barrier . This suggests that this compound may have similar properties, potentially impacting its bioavailability.
Result of Action
The action of this compound results in the formation of ACh and PC . This leads to an increase in the levels of synaptic membrane within the brain . It also enhances the formation of ACh and phosphocholine, and the release of ACh .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound preserves the native conformation and activity of solubilized proteins over a large range of concentrations . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptanoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of sn-glycero-3-phosphocholine with heptanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the glycerol backbone and the heptanoic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Heptanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerophosphocholine and heptanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under mild conditions.
Major Products Formed:
Oxidation: Oxidized phosphocholine derivatives.
Hydrolysis: Glycerophosphocholine and heptanoic acid.
Scientific Research Applications
1-Heptanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: The compound is involved in research on cellular signaling pathways and membrane dynamics.
Medicine: It is studied for its role in inflammatory diseases and atherosclerosis.
Industry: Used in the formulation of lipid-based drug delivery systems and as a component in biochemical assays
Comparison with Similar Compounds
- 1-Heptanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- 1,2-Diheptanoyl-sn-glycero-3-phosphocholine
- 1-Hexadecanoyl-2-heptanoyl-sn-glycero-3-phosphocholine
Comparison: 1-Heptanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length and position on the glycerol backbone. This structural specificity influences its biological activity and interactions with cellular membranes. Compared to similar compounds, it has distinct proinflammatory properties and is involved in unique signaling pathways .
Properties
IUPAC Name |
[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIOGDXWJBHLCU-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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